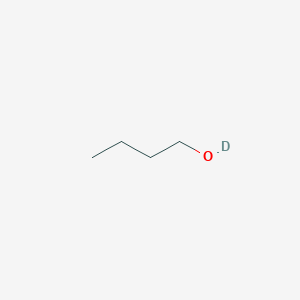

Butan-1-(2H)ol

Descripción general

Descripción

Butan-1-(2H)ol, also known as Butanol-d1, is a primary alcohol with the molecular formula C4H10O . It is a colorless liquid with a slightly sweet odor . It is one of the four isomers of butanol .

Synthesis Analysis

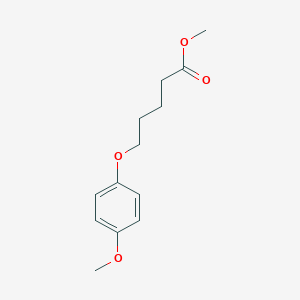

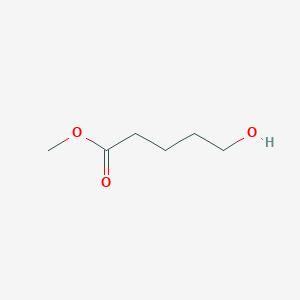

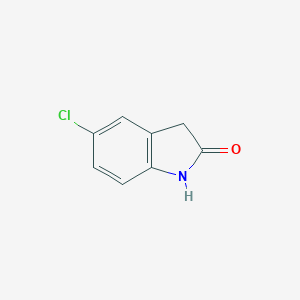

The synthesis of Butan-1-(2H)ol involves a reaction process where the compound 3 (oil) is prepared from the triazine 4a and from the intermediate 6a according to the synthesis method 1 in n-butanol (yield: 19%).

Molecular Structure Analysis

The molecular weight of Butan-1-(2H)ol is 75.13 g/mol . The IUPAC name is 1-deuteriooxybutane . The InChIKey is LRHPLDYGYMQRHN-UICOGKGYSA-N . The Canonical SMILES is CCCCO and the Isomeric SMILES is [2H]OCCCC .

Chemical Reactions Analysis

Butan-1-(2H)ol reacts with acids to form esters. This reaction is known as esterification and is commonly used in the synthesis of various esters . It can also be oxidized to form butanal, which is an aldehyde, and then further oxidized to form butanoic acid .

Physical And Chemical Properties Analysis

Butan-1-(2H)ol is a colorless and refractive liquid . It has a molecular weight of 75.13 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 2 .

Aplicaciones Científicas De Investigación

Biofuel Production

Butanol-d1 is considered a promising biofuel alternative due to several advantages compared to more established biofuels like ethanol and methanol . It has a longer carbon chain length, thus a higher heating value, as well as lower volatility, polarity, corrosivity, and heat of vaporization . This leads to lesser ignition problems and diesel engines can run on pure butanol or diesel blends without any modifications and apparent damage .

Biobutanol Production

Biobutanol production from sustainable biomass process of anaerobic ABE fermentation is a significant application of Butanol-d1 . Butanol is the most interesting biofuel candidate with a higher octane number produced naturally by microbes through Acetone–Butanol–Ethanol fermentation .

Feedstock Selection

Feedstock selection as the substrate is the most crucial step in biobutanol production . Lignocellulosic biomass has been widely used to produce cellulosic biobutanol using agricultural wastes and residue .

Genetic Engineering Approaches

The recent genetic engineering approaches of gene knock in, knock out, and overexpression to manipulate pathways can increase the production of biobutanol in a user-friendly host organism . Various genetic manipulation techniques like antisense RNA, TargeTron Technology, and CRISPR have been used to target Clostridium acetobutylicum for biobutanol production .

Fermentation Strategies

Specific necessary pretreatments, fermentation strategies, bioreactor designing and kinetics, and modeling can also enhance the efficient production of biobutanol .

Sustainable Energy Resource

Butanol-d1 is considered a sustainable energy resource. The growing population increases the need to develop advanced biological methods for utilizing renewable and sustainable resources to produce environmentally friendly biofuels .

Safety and Hazards

Direcciones Futuras

While specific future directions for Butan-1-(2H)ol are not mentioned in the search results, it is worth noting that butanol, in general, is being explored as a promising biofuel candidate . This suggests potential future research directions in the area of sustainable energy.

Relevant Papers

- “Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives” discusses the latest research on butanol synthesis for the production of biofuels .

- “Current knowledge on cyanobacterial biobutanol production: advances, challenges, and prospects” explores the recent advances in biobutanol production from cyanobacteria .

- “Molecular Self-Assembling of Butan-1-ol, Butan-2-ol, and 2-Methylpropan-2-ol” studies the self-associations of butan-1-ol in the pure liquid state and in carbon tetrachloride solutions .

- “Thermophysical Study on the Mixing Properties of Mixtures Comprising 2 …” provides a thermophysical study on the mixing properties of mixtures comprising Butan-1-(2H)ol .

Mecanismo De Acción

Target of Action

The primary target of Butanol-d1 is the Haloalkane dehalogenase in Pseudomonas paucimobilis . This enzyme plays a crucial role in the metabolism of haloalkanes in these organisms.

Biochemical Pathways

Butanol-d1 is involved in the biosynthesis of butanol in bacteria. The Butanol Dehydrogenase (BDH) enzyme plays a significant role in this process by catalyzing the conversion of butanal to butanol at the expense of the NAD(P)H cofactor . This pathway is crucial for butanol production, an important biofuel .

Pharmacokinetics

It is known that butanol-d1 is rapidly absorbed and metabolized to various metabolites . These metabolites are then excreted or incorporated into endogenous metabolic processes .

Result of Action

The action of Butanol-d1 results in the production of butanol, an important biofuel. This is achieved through its interaction with the Haloalkane dehalogenase and its involvement in the butanol biosynthesis pathway .

Action Environment

The action of Butanol-d1 is influenced by various environmental factors. For instance, the production of butanol through fermentation from raw renewable biomass, such as lignocellulosic materials, is affected by factors such as the cultivation environment and butanol toxicity . These factors can influence the efficacy and stability of Butanol-d1’s action .

Propiedades

IUPAC Name |

1-deuteriooxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-UICOGKGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197044 | |

| Record name | Butan-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butan-1-(2H)ol | |

CAS RN |

4712-38-3 | |

| Record name | 1-Butanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4712-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butan-1-(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butan-1-[2H]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

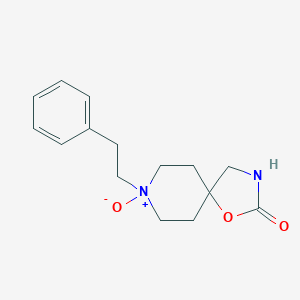

Synthesis routes and methods I

Procedure details

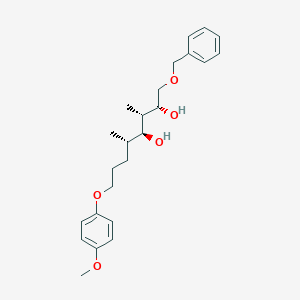

Synthesis routes and methods II

Procedure details

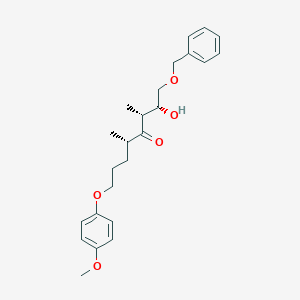

Synthesis routes and methods III

Procedure details

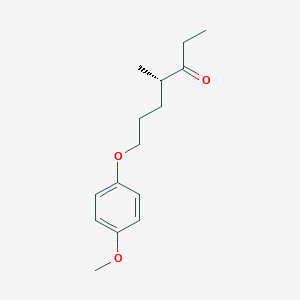

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)